Ethyl 4-(1-oxo-2-phenylethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

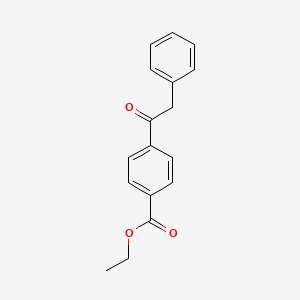

Ethyl 4-(1-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . The compound is a white solid .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-oxo-2-phenylethyl)benzoate is represented by the InChI code1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 . The compound has a canonical SMILES representation of CCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by X-ray crystallography, revealing its crystalline form and molecular interactions, which may contribute to its potential applications in material science and molecular engineering (Manolov, Morgenstern, & Hegetschweiler, 2012).

Hydrogen-Bonded Supramolecular Structures

- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds demonstrated the formation of hydrogen-bonded supramolecular structures, implying potential applications in the development of novel materials with unique mechanical, optical, or electronic properties (Portilla et al., 2007).

Plant Physiology and Ethylene Response

- Research on benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT) in Petuniaxhybrida indicated a role for ethyl 4-(1-oxo-2-phenylethyl)benzoate in plant physiology, particularly in response to ethylene, highlighting its relevance in studies of plant growth, senescence, and defense mechanisms (Dexter et al., 2008).

Material Science and Liquid Crystals

- Novel monomers, including derivatives of ethyl 4-(1-oxo-2-phenylethyl)benzoate, were synthesized and used to create liquid crystalline polysiloxanes, pointing to their use in advanced materials with applications ranging from displays to sensors (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Crystal Packing and Molecular Interactions

- Studies on the crystal packing of ethyl (S)-P-(4-oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(R)-1-phenylethyl]phosphonamidate highlighted the role of ethyl 4-(1-oxo-2-phenylethyl)benzoate in understanding molecular interactions and assembly, which is critical in the field of crystal engineering and drug design (Pietrzak et al., 2018).

Mecanismo De Acción

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

It is known that esters like ethyl 4-(1-oxo-2-phenylethyl)benzoate can undergo hydrolysis to yield carboxylic acids and alcohols . This reaction could potentially lead to the release of benzoic acid, which is known to inhibit the growth of bacteria and fungi .

Biochemical Pathways

The hydrolysis of esters like ethyl 4-(1-oxo-2-phenylethyl)benzoate can be catalyzed by esterases, enzymes that are present in various biochemical pathways .

Pharmacokinetics

Esters are generally known to be well-absorbed in the gastrointestinal tract and can be distributed throughout the body .

Result of Action

If ethyl 4-(1-oxo-2-phenylethyl)benzoate is hydrolyzed to benzoic acid, it could potentially exert antimicrobial effects .

Action Environment

The action, efficacy, and stability of Ethyl 4-(1-oxo-2-phenylethyl)benzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis . Furthermore, temperature and the presence of esterases can also influence the rate of this reaction .

Propiedades

IUPAC Name |

ethyl 4-(2-phenylacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXZPAUMRMYUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645678 |

Source

|

| Record name | Ethyl 4-(phenylacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-oxo-2-phenylethyl)benzoate | |

CAS RN |

898776-56-2 |

Source

|

| Record name | Ethyl 4-(2-phenylacetyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(phenylacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

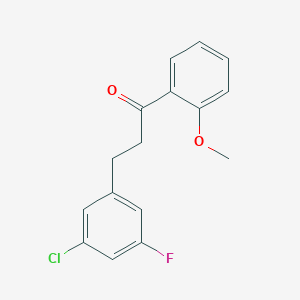

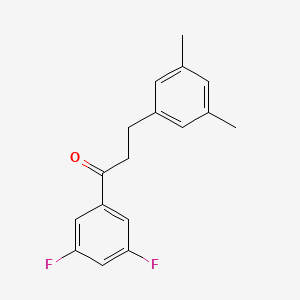

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)